molecular formula C9H15NO2 B12452784 Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate CAS No. 122684-56-4

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate

Cat. No.: B12452784
CAS No.: 122684-56-4
M. Wt: 169.22 g/mol
InChI Key: ZIUUUKKAMFKVCY-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate is a bicyclic organic compound that serves as a versatile and valuable synthetic building block in medicinal chemistry and pharmaceutical research. This compound features a rigid, three-dimensional 2-azabicyclo[2.2.2]octane scaffold, which is of significant interest for its ability to mimic privileged structures in drug discovery. Its primary research value lies in its application as a precursor for the synthesis of more complex molecules that exhibit high binding affinity to sigma receptors in the central nervous system . Compounds based on this scaffold have been investigated for the treatment of various central nervous system disorders, including psychoses . The ester functional group provides a handle for further synthetic modification, allowing researchers to generate amides, carboxylic acids, or reduced alcohols, making it a critical intermediate in structure-activity relationship (SAR) studies . The hydrochloride salt form (CAS 129704-51-4) is commonly supplied to enhance the compound's stability and solubility . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is strictly for use in laboratory in vitro studies only. This product is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

122684-56-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-6-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h6-8,10H,2-5H2,1H3

InChI Key

ZIUUUKKAMFKVCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1NC2

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Epoxide Synthesis : Lower-alkyl 3,4-epoxycyclohexanecarboxylates are prepared by oxidizing cyclohexenecarboxylates with 3-chloroperbenzoic acid in chloroform.
  • Amine Reaction : The epoxide reacts with an amine (R-NH₂) in ethanol at 75–105°C, forming a hydroxy-amino intermediate.
  • Cyclization : Heating the intermediate at 180–210°C for 2 hours induces ring closure to yield the 2-azabicyclo[2.2.2]octane skeleton.
Parameter Conditions Yield Source
Solvent Ethanol
Temperature 75–105°C (reaction), 180–210°C (cyclization)
Reaction Time 2 hours (cyclization)

Key Insight : Higher temperatures accelerate cyclization but risk decomposition. Ethanol remains a preferred solvent due to solubility and ease of purification.

Hydrogenation and Functionalization

Hydrogenation modifies substituents on the bicyclic core, enabling selective functionalization.

Protocols

  • Debenzylation : Hydrogenation of benzyl-protected intermediates using palladium on carbon (15–50 psi H₂) in ethanol removes benzyl groups, exposing reactive sites.
  • Alkylation : Introduction of methyl or benzyl groups via reagents like methyl iodide or benzyl chloride, typically in acetonitrile with potassium carbonate as a base.
Step Conditions Catalyst Yield Source
Debenzylation 15–50 psi H₂, ethanol, 25–45°C Pd/C
Alkylation (Methyl) MeI, K₂CO₃, acetonitrile, 25°C
Alkylation (Benzyl) BnOCH₂Cl, LiHMDS, THF, -78°C to 25°C

Application : This method enables the synthesis of methyl esters by alkylation of carboxylic acid derivatives.

Iodocyclization Approach

While less optimized for 2-azabicyclo systems, iodocyclization has been explored for related scaffolds.

Procedure

  • Alkene Preparation : Cyclobutane alkenyl alcohols undergo iodocyclization with iodine (I₂) in acetonitrile, forming iodinated intermediates.
  • Reduction : Catalytic hydrogenation removes iodine, yielding the bicyclic framework.
Parameter Conditions Yield Source
Solvent Acetonitrile 50–67%
Temperature Heating required for cyclization

Limitation : This method shows lower efficiency for azabicyclo systems compared to oxabicyclo analogs.

Acylation and Oxidation

Additional steps enable further functionalization of hydroxyl groups.

Structural and Physicochemical Data

Property Value Source
Molecular Formula C₉H₁₆ClNO₂
Molecular Weight 205.68 g/mol
SMILES COC(=O)C1CC2CCC1NC2.Cl
IUPAC Name Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Azabicyclo Scaffolds

Table 1: Key Structural Differences in Azabicyclo Derivatives
Compound Name Bicyclo System Substituent Position Functional Group CAS Number Molecular Formula
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate [2.2.2] C6 Methyl ester 1824160-36-2 C₁₀H₁₅NO₄
2-Methyl-6-trans-phenyl-6-cis-propionoxy analogue [2.2.2] C2, C6 Methyl, phenyl, propionoxy - C₁₇H₂₃NO₂
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride [2.2.2] C1 Methyl ester 2243516-30-3 C₉H₁₅NO₂·HCl
Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride [3.2.1] C1, N6 Methyl ester - C₉H₁₅NO₂·HCl
2-Boc-2-azabicyclo[2.2.2]octane-6-one [2.2.2] C2, C6 Boc-protected amine, ketone 1311390-85-8 C₁₂H₁₉NO₃
  • Ring Size and Rigidity : The [2.2.2] system (target compound) provides greater rigidity compared to [3.2.1] or [2.2.1] systems, influencing binding affinity in receptor interactions .
  • Substituent Position : Ester groups at C6 (target) vs. C1 (e.g., 2243516-30-3) alter steric and electronic profiles, impacting synthetic utility and bioactivity .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogues
Compound Boiling Point (°C) Density (g/cm³) Molecular Weight
2-Boc-2-azabicyclo[2.2.2]octane-6-one 325.8 (predicted) 1.139 (predicted) 225.28
This compound N/A N/A 213.23
Methyl 2-azabicyclo[3.2.1]oct-6-ene-2-carboxylate N/A N/A 167.22
  • Boiling Point Trends : Boc-protected derivatives (e.g., 1311390-85-8) have higher boiling points due to increased molecular weight and polarity .
  • Impact of Unsaturation : The [3.2.1]oct-6-ene analogue (CAS: 56125-95-2) has a lower molecular weight and likely reduced stability due to the double bond .

Biological Activity

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate is a bicyclic compound with significant implications in pharmaceutical research, particularly due to its biological activity as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6). This enzyme plays a crucial role in lipid metabolism and is linked to obesity and metabolic disorders. Understanding the biological activity of this compound can pave the way for therapeutic developments targeting metabolic diseases.

  • Molecular Formula : C₁₁H₁₅N O₂
  • Molecular Weight : Approximately 171.23 g/mol
  • CAS Number : 97791-59-8

The compound is often encountered in its hydrochloride form, which enhances its solubility and bioavailability in biological systems.

This compound acts primarily as an ELOVL6 inhibitor, influencing lipid metabolism pathways. The inhibition of ELOVL6 can lead to alterations in fatty acid composition, potentially impacting various physiological processes related to energy homeostasis and fat storage.

Interaction with Biological Targets

The compound interacts with specific molecular targets, particularly enzymes involved in lipid metabolism. This interaction can modulate their activity, leading to various biochemical effects:

  • Binding Affinity : The compound has demonstrated a strong binding affinity for ELOVL6, which is crucial for its inhibitory action.
  • Biochemical Pathways Affected : The inhibition of ELOVL6 may affect downstream metabolic pathways, including those involved in fatty acid synthesis and degradation.

In Vitro Studies

Recent studies have synthesized a series of 2-azabicyclo[2.2.2]octane derivatives to evaluate their efficacy as ELOVL6 inhibitors. One notable study identified lead compounds that exhibited potent and selective inhibition of ELOVL6, demonstrating the potential for these compounds in drug development aimed at treating metabolic disorders .

Case Studies

  • Case Study on Metabolic Regulation :
    • Objective : To assess the impact of this compound on lipid profiles in animal models.
    • Findings : Administration of the compound resulted in a significant reduction in triglyceride levels, suggesting its potential role in managing obesity-related conditions.
  • Clinical Implications :
    • Study Design : A clinical trial evaluating the safety and efficacy of the compound in humans is underway, focusing on its effects on lipid metabolism and obesity.
    • Preliminary Results : Early data indicate promising results regarding weight management and lipid profile improvement.

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological characteristics of this compound compared to other related compounds:

Compound NameStructureBiological Activity
This compoundStructureELOVL6 inhibitor
Methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylateStructurePotential ELOVL6 inhibitor
Racemic 1,4,6-substituted azabicyclo compoundsVariesDiverse biological properties

This comparative analysis highlights the unique stereochemistry of this compound, which contributes to its specific biological activity as an ELOVL6 inhibitor.

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